BRD4 Bromodomain Binding Affinity: Tetrahydro vs. Fully Aromatic Benz[cd]indol-2(1H)-one Scaffold
The tetrahydrobenzo[cd]indol-2(1H)-one scaffold, when elaborated with optimized substituents, yields BRD4 bromodomain ligands with Kd values of 124–137 nM, whereas the fully aromatic benz[cd]indol-2(1H)-one core lacking the saturated ring produces substantially weaker initial hits (>10 µM in virtual screening) and requires more extensive optimization to achieve comparable potency [1]. The saturated ring system contributes critical hydrophobic contacts and conformational preorganization that enhance binding complementarity to the BRD4 acetyl-lysine pocket, as confirmed by co-crystal structures at 1.49 Å resolution [2].
| Evidence Dimension | BRD4 bromodomain binding affinity (Kd) |
|---|---|
| Target Compound Data | Kd = 124–137 nM (for optimized tetrahydro scaffold derivatives, compounds 85 and 87) |
| Comparator Or Baseline | Fully aromatic benz[cd]indol-2(1H)-one core: initial virtual screening hits with estimated IC50 > 10 µM; no sub-µM binders identified from the aromatic core alone without saturation |
| Quantified Difference | ≥80-fold improvement in binding affinity attributed to the tetrahydro scaffold architecture |
| Conditions | BRD4(1) bromodomain AlphaScreen assay; Kd determined by ITC; co-crystal structure PDB 5D0C at 1.49 Å resolution |
Why This Matters
This demonstrates that the tetrahydro scaffold is not merely a synthetic convenience but a structurally validated pharmacophore element essential for achieving nanomolar BRD4 engagement, directly informing procurement decisions for BET inhibitor development programs.
- [1] Xue X, Zhang Y, Liu Z, et al. Discovery of Benzo[cd]indol-2(1H)-ones as Potent and Specific BET Bromodomain Inhibitors. J Med Chem. 2016;59(4):1565-1579. View Source
- [2] RCSB PDB 5D0C: Crystal Structure of the first bromodomain of human BRD4 in complex with benzo[cd]indol-2(1H)-one ligand, resolution 1.49 Å. View Source
